molecular formula C21H20N2O4S B2549868 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide CAS No. 946258-13-5

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide

Cat. No.: B2549868
CAS No.: 946258-13-5
M. Wt: 396.46
InChI Key: DZIMJGZFNYPYQL-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Chemical Synthesis and Reactions : One study discusses the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. The product undergoes various reactions, including electrophilic substitution and nucleophilic substitution, highlighting its reactivity and potential in organic synthesis (El’chaninov & Aleksandrov, 2017).

Biochemical Properties and Applications

  • Antimicrobial and Antitubercular Activity : Some derivatives of the compound, like 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide, have shown antimicrobial properties. These compounds have been tested for their antimicrobial activity, suggesting potential use in treating infections (Research in Biointerface Chemistry, 2019). Additionally, furan coupled quinoline diamide hybrids have exhibited antitubercular activity, indicating their potential in tuberculosis treatment (Rajpurohit et al., 2019).

Electroanalytical Studies

  • Electroanalytical Analysis : An electroanalytical study was conducted on 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound structurally similar to N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide. This study used voltammetric techniques, providing insights into the electrochemical properties of these compounds (Abelairas et al., 1994).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : The study of the crystal structure of related compounds, like N-(2-Bromobenzyl)cinchoninium bromide, provides valuable information on molecular geometry and interactions. These insights are crucial for understanding the compound's behavior in various applications (Skórska-Stania et al., 2012).

Potential Anticancer Activity

  • Anticancer Research : Some studies have explored the anticancer properties of related compounds. For instance, certain benzenesulfonamide derivatives have shown in vitro anticancer activities, suggesting the potential of these compounds in developing new cancer therapies (Al-Said et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . The inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby affecting neural signaling pathways. Additionally, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide interacts with proteins involved in oxidative stress responses, potentially offering neuroprotective and antioxidant benefits .

Cellular Effects

The effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can alter the expression of genes associated with apoptosis and cell survival, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes such as AChE and BChE, leading to their inhibition . This binding is facilitated by the compound’s furan and tetrahydroquinoline moieties, which interact with the enzyme’s catalytic residues. Additionally, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can maintain its biochemical activity, leading to sustained effects on cellular processes such as apoptosis and oxidative stress responses .

Dosage Effects in Animal Models

In animal models, the effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide vary with different dosages. At lower doses, this compound has been shown to enhance cognitive function and provide neuroprotective effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide.

Metabolic Pathways

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes such as cytochrome P450 .

Transport and Distribution

The transport and distribution of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The targeting of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMJGZFNYPYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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